N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine
Description
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-20(2)14-9-17-10-15(19-14)23-12-6-8-21(11-12)16(22)13-5-3-4-7-18-13/h3-5,7,9-10,12H,6,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERAVPIAJCXWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 2-Aminopyrazine
The synthesis begins with 2-aminopyrazine , which undergoes chlorination at the C6 position using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst. This step yields 2-amino-6-chloropyrazine with >90% regioselectivity.
Reaction Conditions :
N,N-Dimethylation of the Amine Group
The primary amine is dimethylated using methyl iodide (CH₃I) under basic conditions (K₂CO₃) in dimethyl sulfoxide (DMSO):
$$
\text{2-Amino-6-chloropyrazine} + 2\,\text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMSO}} \text{N,N-Dimethyl-6-chloropyrazin-2-amine}
$$
Optimization Notes :
- Excess methyl iodide (2.5 equiv) ensures complete dimethylation.
- Reaction time: 12–16 hours at 60°C.
- Yield : 78%.
Preparation of 1-(Pyridine-2-Carbonyl)Pyrrolidin-3-Ol
Acylation of Pyrrolidin-3-Ol
Pyrrolidin-3-ol is acylated at the nitrogen using pyridine-2-carboxylic acid and the coupling agent T3P (propylphosphonic anhydride):
$$
\text{Pyrrolidin-3-ol} + \text{Pyridine-2-carboxylic acid} \xrightarrow{\text{T3P, DIPEA}} \text{1-(Pyridine-2-carbonyl)pyrrolidin-3-ol}
$$
Key Parameters :
Characterization Data :
- ¹H NMR (CDCl₃) : δ 8.58 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.74 (t, J = 7.6 Hz, 1H, pyridine-H4), 7.38 (d, J = 7.9 Hz, 1H, pyridine-H3), 4.25 (m, 1H, pyrrolidine-H3), 3.65–3.45 (m, 4H, pyrrolidine-H2/H5).
Coupling of N,N-Dimethyl-6-Chloropyrazin-2-Amine with 1-(Pyridine-2-Carbonyl)Pyrrolidin-3-Ol
Nucleophilic Aromatic Substitution (SNAr)
The chloropyrazine derivative reacts with the pyrrolidine alcohol via SNAr, facilitated by the electron-deficient pyrazine ring:
$$
\text{N,N-Dimethyl-6-chloropyrazin-2-amine} + \text{1-(Pyridine-2-carbonyl)pyrrolidin-3-ol} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Optimized Conditions :
Microwave-Assisted Coupling
Alternative protocols using microwave irradiation reduce reaction time to 30 minutes while maintaining a 62% yield.
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel chromatography using a gradient of dichloromethane (DCM) and methanol (MeOH) (95:5 → 90:10).
Spectroscopic Data
- LC-MS (ESI+) : m/z 384.2 [M+H]⁺.
- ¹H NMR (DMSO-d₆) : δ 8.55 (d, J = 4.7 Hz, 1H), 8.02 (s, 1H, pyrazine-H5), 7.85 (t, J = 7.7 Hz, 1H), 7.45 (d, J = 7.8 Hz, 1H), 4.55 (m, 1H, pyrrolidine-H3), 3.90–3.70 (m, 4H, pyrrolidine-H2/H5), 3.15 (s, 6H, N,N-dimethyl).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Traditional SNAr | 65 | 8 | High reproducibility |
| Microwave-Assisted | 62 | 0.5 | Rapid synthesis |
| One-Pot Coupling | 58 | 6 | Reduced purification steps |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrazine ring, converting it to a dihydropyrazine derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyridine and pyrazine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of high-performance materials with specific functionalities.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Pyrazin-2-amine Derivatives
- N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride (): This analog replaces the pyrrolidin-3-yloxy group with a piperidin-3-yl substituent. The dihydrochloride salt form enhances aqueous solubility .
N,N-dimethyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine ():
The sulfonyl group on the pyrrolidine ring introduces strong electron-withdrawing effects, contrasting with the electron-rich pyridine-2-carbonyl group in the target compound. This modification could influence metabolic stability and interactions with hydrophobic binding pockets .
Pyrrolidine-Substituted Heterocycles
(R)-6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrrolo[4,5-d]pyrimidin-4-amine ():
This pyrrolo[4,5-d]pyrimidine derivative shares the pyrrolidine and pyridine motifs. The methoxymethyl group on pyrrolidine may enhance membrane permeability compared to the pyridine-2-carbonyl group, which could increase polarity .- 6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-[3-(pyrrolidin-1-yl)propyl]quinazolin-4-amine (): The quinazoline core differs from pyrazine but retains the pyrrolidine and dimethylamino groups. The dual pyrrolidine substituents suggest a focus on kinase inhibition, as seen in other quinazoline-based inhibitors .
Physicochemical Properties
*Predicted using analogous structures.
†Calculated based on formula C₁₇H₂₂N₆O₂.
Computational and In Silico Insights
- Molecular Docking : The pyridine-2-carbonyl group in the target compound may form hydrogen bonds with kinase ATP-binding sites, similar to interactions observed in ’s pyrrolopyrimidines .
- ADMET Predictions: The dimethylamino group likely improves blood-brain barrier penetration compared to bulkier substituents like sulfonyl groups in .
Biological Activity
N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its structure, synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazine core substituted with a dimethylamino group and an ether linkage to a pyrrolidine ring , which is further substituted by a pyridine-2-carbonyl moiety. Its molecular formula is , indicating the presence of nitrogen and oxygen heteroatoms that contribute to its biological properties.
Synthesis
The synthesis of this compound involves several steps, typically including:
- Formation of the pyrazine core.
- Introduction of the dimethylamino group.
- Construction of the pyrrolidine ring followed by the attachment of the pyridine moiety.
This multi-step synthetic route allows for the incorporation of various functional groups that are crucial for its biological activity.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
1. Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. The structural features contribute to its ability to disrupt microbial cell walls or interfere with metabolic pathways.
2. Anticancer Potential
The compound has been investigated for its anticancer effects, showing promising results in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the modulation of specific signaling pathways related to cell growth and apoptosis.
3. Interaction with Biological Targets
Interaction studies have highlighted the potential of this compound to engage with various biological targets, including enzymes and receptors involved in disease processes.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(Pyridin-2-carbonyl)pyrrolidine | Pyrrolidine with pyridine substituent | Antimicrobial | Lacks pyrazine core |
| N,N-Dimethylpyridinamine | Dimethylamino group on pyridine | Anticancer | Simpler structure |
| Pyrazinamine Derivatives | Pyrazine core with various amines | Antiviral | Diverse substituents |
This compound stands out due to its combination of multiple heterocycles and specific functional groups that enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Study : In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted its ability to inhibit specific cancer cell lines, indicating a possible pathway involving apoptosis induction and cell cycle arrest.
- Mechanistic Insights : Investigations into ligand-receptor interactions have revealed binding affinities that suggest effective modulation of target proteins involved in disease mechanisms.
Q & A
Q. What are the optimal synthetic routes for N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine?
The synthesis typically involves multi-step reactions:
- Step 1 : Construct the pyrazine core via condensation of diketones with amidines under acidic/basic conditions.
- Step 2 : Introduce the pyrrolidin-3-yloxy group via nucleophilic substitution or Mitsunobu reaction.
- Step 3 : Acylate the pyrrolidine nitrogen with pyridine-2-carbonyl chloride under inert conditions (e.g., DMF, 0–5°C).
- Step 4 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Key reagents: Pyridine-2-carbonyl chloride, palladium catalysts (for coupling), and triethylamine (base).
Q. How is the compound’s structure validated?
- NMR spectroscopy : Confirm proton environments (e.g., dimethylamine protons at ~2.8–3.2 ppm, pyridine aromatic protons at ~7.5–8.5 ppm).
- HRMS : Verify molecular weight (e.g., [M+H]+ peak at m/z 356.18).
- X-ray crystallography : Resolve spatial arrangement of the pyridine-carbonyl-pyrrolidine-ether-pyrazine scaffold .
Q. What purification methods ensure high purity?
- Flash chromatography : Use polar solvents (e.g., methanol/dichloromethane) to separate by polarity.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation.
- HPLC : Achieve >98% purity using C18 columns and acetonitrile/water gradients .
Q. What analytical techniques confirm identity and stability?
- Elemental analysis : Validate C, H, N content (±0.3% theoretical).
- Stability studies : Monitor degradation via HPLC under stress conditions (40°C/75% RH, pH 1–13).
- FTIR : Identify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How does the pyridine-2-carbonyl group influence pharmacokinetics?
- Lipophilicity : Pyridine enhances solubility via π-π stacking with serum proteins.
- Metabolic stability : The carbonyl group resists oxidative metabolism (e.g., CYP450 enzymes), prolonging half-life.
- Binding affinity : Pyridine’s nitrogen participates in hydrogen bonding with target residues (e.g., kinase ATP pockets) .
Q. What strategies resolve contradictions in reported biological activities?
- Comparative assays : Use isogenic cell lines to isolate target-specific effects.
- Purity verification : Re-test batches with NMR/HPLC to rule out impurity-driven artifacts.
- Structural analogs : Synthesize derivatives (e.g., piperidine vs. pyrrolidine) to assess substituent effects .
Q. How do modifications to the pyrrolidine ring affect target binding?
- Ring size : Piperidine (6-membered) increases flexibility but reduces steric hindrance compared to pyrrolidine (5-membered).
- Substituents : Methyl groups at C3 improve hydrophobic interactions, while hydroxyl groups enhance solubility but reduce membrane permeability.
- SAR studies : Replace pyrrolidine with azetidine to evaluate rigidity-impacted affinity .
Q. What in vitro models evaluate enzyme inhibition efficacy?
- Kinase assays : Measure IC50 against recombinant kinases (e.g., EGFR, MAPK) using ADP-Glo™.
- Cell viability : Test proliferation inhibition in cancer lines (e.g., HCT-116, HeLa) via MTT assay.
- Pathway modulation : Western blotting for phosphorylated ERK/AKT to confirm downstream effects .
Q. What computational methods predict target interactions?
- Molecular docking : Use AutoDock Vina to model binding poses in ATP-binding pockets.
- MD simulations : Simulate ligand-protein stability (50 ns trajectories) with GROMACS.
- QSAR models : Corrogate substituent electronic properties (Hammett σ) with IC50 values .
Q. How is metabolic profiling conducted?
- Microsomal incubation : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to identify metabolites.
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
